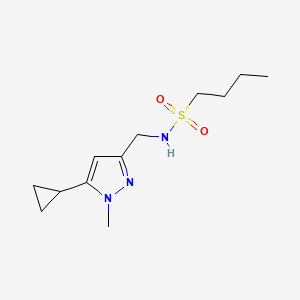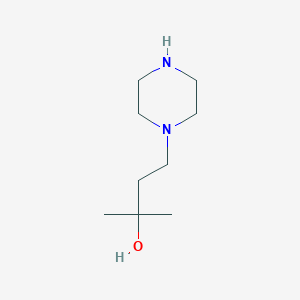
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPPU and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of EPPU involves its ability to selectively inhibit certain protein kinases. This inhibition results in the disruption of cellular signaling pathways, which can have various downstream effects on cellular function.
Biochemical and Physiological Effects:
EPPU has been found to have several biochemical and physiological effects. These effects include the inhibition of certain protein kinases, which can lead to the disruption of cellular signaling pathways. EPPU has also been found to have anti-inflammatory effects and has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EPPU in lab experiments is its selectivity for certain protein kinases. This selectivity allows researchers to study the specific function of these kinases without affecting other cellular processes. However, one limitation of using EPPU is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on EPPU. One potential direction is the development of more selective inhibitors of protein kinases. Another potential direction is the study of EPPU's effects on other cellular processes, such as apoptosis and cell cycle regulation. Additionally, the potential use of EPPU as a therapeutic agent for certain diseases, such as cancer, should be further investigated.
Synthesemethoden
The synthesis method for EPPU involves the reaction of 2-phenoxypyrimidine-5-carboxylic acid with 2-ethylphenylisocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure EPPU.
Wissenschaftliche Forschungsanwendungen
EPPU has been found to have several potential applications in scientific research. One of the most significant applications is its use as a tool for studying the role of protein kinases in cellular signaling pathways. EPPU has been shown to selectively inhibit certain protein kinases, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-14-8-6-7-11-17(14)23-18(24)22-15-12-20-19(21-13-15)25-16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZIKUGYSULICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)
![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)

![N-(2-fluorobenzyl)-1-{4-[(2-methylbenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940409.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2940416.png)
![12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940417.png)
